Cas no 76608-49-6 (1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-)
76608-49-6 structure
Product Name:1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-
CAS No:76608-49-6
MF:C15H25N3O
MW:263.37850356102
CID:563503
PubChem ID:6440514
Update Time:2025-04-19
1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-
- (Z)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
- alpha-tert-butyl-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol
- 1-cyclohexyl-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol
- 76608-49-6
- SCHEMBL5498562
- EINECS 278-497-0
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- Inchi: 1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9-
- InChI Key: CNFMJLVJDNGPHR-LCYFTJDESA-N
- SMILES: OC(/C(=C/C1CCCCC1)/N1C=NC=N1)C(C)(C)C
Computed Properties
- Exact Mass: 263.199762429g/mol
- Monoisotopic Mass: 263.199762429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 50.9Ų
1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)- Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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